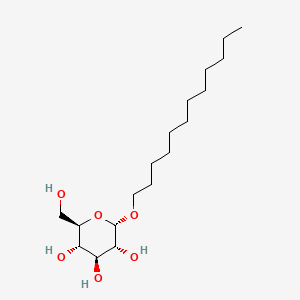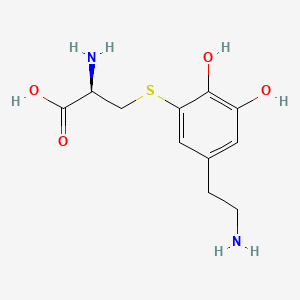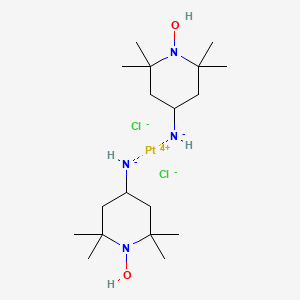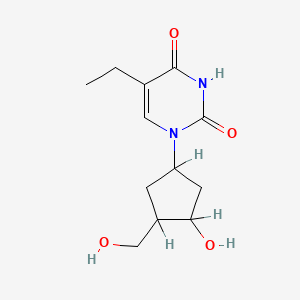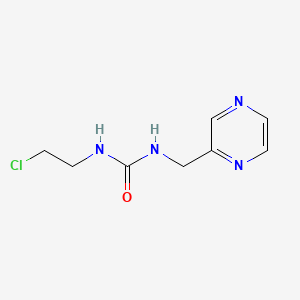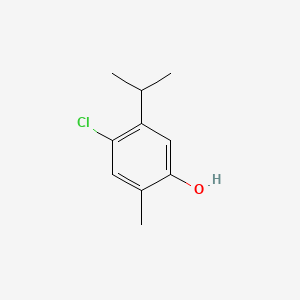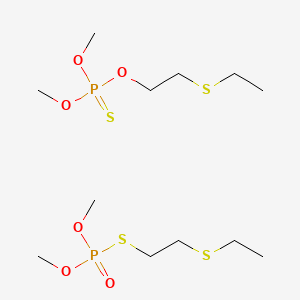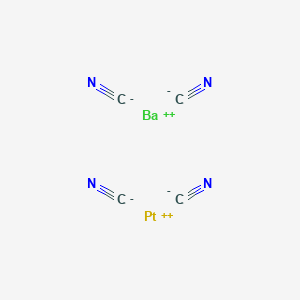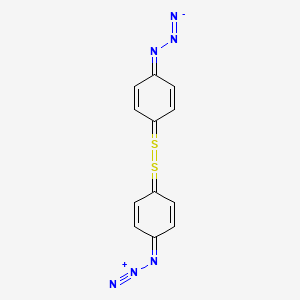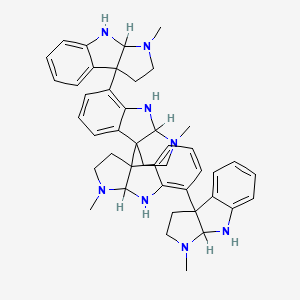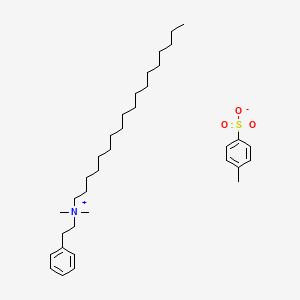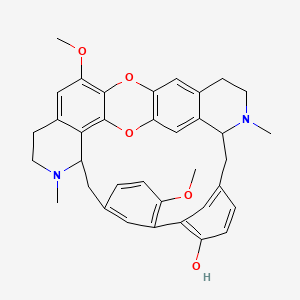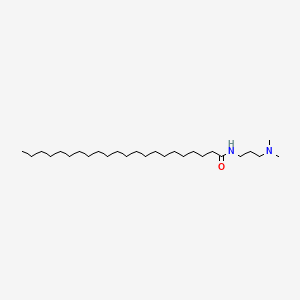
Behenamidopropyl dimethylamine
概要
説明
Behenamidopropyl Dimethylamine (BDMA) is an anti-static and emulsifying agent used in cosmetics and hair care products . It includes a long carbon chain (behenyl group) and amine groups, enhancing its affinity for hair and skin . It is prized for its ability to detangle and soften hair, improve combability, and reduce static electricity .
Synthesis Analysis
BDMA is synthesized through a chemical process that involves the reaction of behenyl alcohol with dimethylamine and propylene oxide . This process results in the formation of the quaternary ammonium compound with a long carbon chain .Molecular Structure Analysis
The molecular formula of BDMA is C27H56N2O . It contains a total of 85 bonds, including 29 non-H bonds, 1 multiple bond, 24 rotatable bonds, 1 double bond, 1 secondary amide (aliphatic), and 1 tertiary amine (aliphatic) .Chemical Reactions Analysis
BDMA is a biodegradable amidoamine, which converts into a cationic surfactant at acidic pH . It shows outstanding water solubility, despite its very long alkyl chain .Physical And Chemical Properties Analysis
BDMA is a white solid . It is insoluble in water but soluble in ethanol . It has a boiling point of 544.80°C and a melting point of 80°C .科学的研究の応用
Eco-Friendly Alternative for Hair Care
Behenamidopropyl Dimethylamine (BAPDMA) is gaining attention as an eco-friendly alternative in the hair care industry. Its biodegradable nature and superior performance make it a promising candidate for various applications. Notably, it exhibits exceptional water solubility and conditioning capabilities, even with a long alkyl chain. BAPDMA performs better than traditional cationic surfactants, offering enhanced sensorial profiles and improved combing force reductions on hair. Its versatility extends to uses as a conditioning agent in 2-in-1 shampoos, where it also demonstrates color protection effects, and as a gelling agent in hair coloring creams. The improved biodegradation and aquatic toxicity profiles of BAPDMA compared to current cationic surfactants highlight its potential as an eco-friendly choice for the hair care market (Minguet, Subirats, Castán, & Sakai, 2010).
Role in Therapeutic Agents
Although not directly related to Behenamidopropyl Dimethylamine, research on related compounds, such as myristamidopropyl dimethylamine (MAPD), has shown significant activities against Acanthamoeba strains that are resistant to medical therapy. MAPD has demonstrated minimum cysticidal concentrations ranging from 6.25 to 25 μg/ml, suggesting its potential in therapeutic applications (Kilvington, Hughes, Byas, & Dart, 2002).
Development of Analytical Methods
Research has also been conducted to develop analytical methods for related compounds like Dimethylaminopropylamine (DMPA). DMPA, used in the synthesis of aminoamides, is essential in producing compounds like betaines, aminic oxides, and quaternary ammonium salts in the tensioactive industrial area. The optimization of the derivatization reaction of DMPA has been achieved using high-performance liquid chromatography for its determination in aminoamide samples, indicating the importance of analytical techniques in quality control and research (Prieto-Blanco, López-Mahía, & Rodríguez, 1997).
将来の方向性
The market size for BDMA was valued at USD 225.9 Million in 2023 and is projected to reach USD 361.10 Million by 2030, growing at a CAGR of 4.8% during the forecasted period 2024 to 2030 . The demand for BDMA may increase due to shifts in consumer preference towards natural or organic components, growing consumer awareness of personal care products, and innovations in formulations .
特性
IUPAC Name |
N-[3-(dimethylamino)propyl]docosanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H56N2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-27(30)28-25-23-26-29(2)3/h4-26H2,1-3H3,(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNAZHGAWPCLLGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NCCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H56N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90209025 | |
| Record name | N-[3-(Dimethylamino)propyl]docosanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90209025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Behenamidopropyl dimethylamine | |
CAS RN |
60270-33-9 | |
| Record name | Behenic acid dimethylaminopropylamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60270-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Behenamidopropyl dimethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060270339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[3-(Dimethylamino)propyl]docosanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90209025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[3-(dimethylamino)propyl]docosanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.468 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BEHENAMIDOPROPYL DIMETHYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4O854526J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

